molecular formula C15H13ClFN5O2 B2684159 2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034371-96-3

2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2684159
CAS No.: 2034371-96-3
M. Wt: 349.75
InChI Key: RRPDPQKJFWFAHR-UHFFFAOYSA-N
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Description

Historical Development of Triazolo-Pyridazine Scaffold in Medicinal Chemistry

The triazolo-pyridazine scaffold emerged as a critical pharmacophore in the early 21st century, driven by its structural versatility and capacity to interact with diverse biological targets. Initial explorations focused on fused heterocyclic systems combining triazole and pyridazine rings, which demonstrated enhanced binding affinity compared to simpler aromatic systems. By 2020, researchers had developed triazolo-pyridazine derivatives with potent inhibitory activity against kinases such as c-Met, a receptor tyrosine kinase implicated in cancer progression. For example, compound 12e from the triazolo-pyridazine series showed IC~50~ values of 1.06–2.73 μM against multiple cancer cell lines, rivaling the efficacy of Foretinib, a clinical c-Met inhibitor.

The scaffold’s evolution accelerated with the adoption of bioisosteric replacements and hybridization strategies. Early work replaced linear chains in class II c-Met inhibitors with heterocyclic units like thiazolyl and pyrazolyl, improving hydrophobic interactions in kinase binding pockets. Concurrently, triazolo-pyridazine derivatives gained traction in metabolic disease research, exemplified by their application as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes management. These advancements underscored the scaffold’s adaptability across therapeutic areas.

Significance of Triazolo[4,3-b]pyridazin Derivatives in Drug Discovery

Triazolo[4,3-b]pyridazin derivatives occupy a unique niche due to their dual capacity for hydrogen bonding (via triazole nitrogens) and π-π stacking (via the pyridazine ring). This dual functionality enables precise modulation of enzymatic active sites. For instance, derivatives bearing piperazine substituents at the 6-position demonstrated nanomolar-range DPP-4 inhibition (IC~50~ = 1.25 nM) while enhancing insulin secretion in pancreatic β-cells.

Structural modifications at the pyridazine ring’s 3- and 6-positions have yielded compounds with tailored pharmacokinetic profiles. Introducing methylthiazole fragments at the five-atom linker region improved c-Met kinase inhibition by 10-fold compared to unsubstituted analogues. Similarly, halogenated phenyl groups, as seen in 2-(2-chloro-6-fluorophenyl)acetamide derivatives, enhanced metabolic stability by reducing oxidative deamination in hepatic microsomes.

Table 1: Key Biological Activities of Representative Triazolo[4,3-b]pyridazin Derivatives

Compound Target IC~50~ (μM) Therapeutic Area Reference
12e c-Met kinase 0.090 Oncology
5a DPP-4 0.00125 Diabetes
EVT-2852275 Undisclosed N/A Preclinical

Research Evolution of Methoxy-Substituted Triazolo-Pyridazines

Methoxy substitutions at the pyridazine ring’s 6-position represent a strategic advancement in optimizing solubility and target engagement. The 6-methoxy group in compounds like 6-methoxytriazolo[1,5-b]pyridazine (PubChem CID: 13227308) introduces a hydrogen bond acceptor while maintaining lipophilic balance (cLogP ≈ 1.5). This modification proved critical in reducing off-target interactions in kinase inhibitors, as demonstrated by triazolo-pyridazine derivatives with improved selectivity profiles over fibroblast growth factor receptors (FGFRs).

Synthetic routes to methoxy-substituted derivatives typically involve nucleophilic aromatic substitution. For example, intermediate 8-chloro-6-methyl-triazolo[4,3-b]pyridazine undergoes methoxylation using sodium methoxide in methanol, yielding 6-methoxy analogues with >80% purity. Recent innovations employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, enhancing scalability for preclinical studies.

Current Scientific Understanding and Knowledge Gaps

Current research underscores the triazolo-pyridazine scaffold’s potential in addressing undrugged targets, particularly in oncology and metabolic disorders. However, critical gaps persist:

  • Selectivity Challenges : While derivatives like 12e show nanomolar potency against c-Met, off-target activity against related kinases (e.g., AXl, MER) remains poorly characterized.
  • Metabolic Stability : Methoxy groups improve solubility but may increase susceptibility to cytochrome P450-mediated demethylation, necessitating prodrug strategies.
  • Structural Diversity : Limited exploration of substituents at the triazole ring’s 1-position restricts structure-activity relationship (SAR) insights.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O2/c1-24-15-6-5-12-19-20-13(22(12)21-15)8-18-14(23)7-9-10(16)3-2-4-11(9)17/h2-6H,7-8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPDPQKJFWFAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CC3=C(C=CC=C3Cl)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, with CAS number 2034371-96-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13ClFN5O2C_{15}H_{13}ClFN_5O_2, with a molecular weight of 349.75 g/mol. The structure includes a chloro-fluoro phenyl group and a triazolo-pyridazin moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₃ClFN₅O₂
Molecular Weight349.75 g/mol
CAS Number2034371-96-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar scaffolds. For instance, derivatives with triazole and pyridazine structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that compounds with similar structural features exhibited IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines such as MCF7 and A549 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF70.01
Compound BA54926
Compound CNCI-H4600.39

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Similar pyrazole derivatives have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX-I and COX-II). For example, certain derivatives showed IC50 values as low as 0.52 µM against COX-II, indicating strong anti-inflammatory potential .

Table 2: COX Inhibition Potency of Related Compounds

Compound NameCOX EnzymeIC50 (µM)
PYZ16COX-II0.52
CelecoxibCOX-II0.78

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cancer proliferation and inflammation. The presence of the triazole moiety suggests potential interactions with kinase pathways, which are crucial in tumor growth and inflammatory responses.

Case Studies

A recent investigation into pyrazole-based compounds indicated that those with modifications similar to our compound exhibited enhanced selectivity towards target kinases while minimizing off-target effects . For instance, a study found that a derivative with a similar structure achieved significant inhibition in cell-free assays while maintaining low toxicity profiles in vivo.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound's structural features suggest it may inhibit specific kinases involved in cancer progression. Recent studies indicate that similar triazole derivatives display significant anticancer properties by targeting various signaling pathways associated with tumor growth and metastasis .
    Study Findings
    Study A (2020)Demonstrated that triazole derivatives can induce apoptosis in cancer cells by modulating the PI3K/Akt pathway.
    Study B (2021)Found that compounds with similar scaffolds exhibit cytotoxic effects against breast cancer cell lines.
  • Anti-inflammatory Properties
    • Compounds with similar structures have been shown to possess anti-inflammatory effects. The presence of the triazole ring is particularly significant as it has been linked to the inhibition of inflammatory mediators such as COX enzymes and cytokines .
  • Kinase Inhibition
    • The compound may act as a multikinase inhibitor, similar to other small molecules in its class. This property is crucial for treating various cancers and other diseases where kinase activity is dysregulated .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The mechanism of action is hypothesized to involve binding to ATP-binding sites on kinases, thereby inhibiting their activity and downstream signaling pathways associated with cell proliferation and survival.

Case Studies

  • Case Study on Anticancer Efficacy
    • A recent study published in MDPI evaluated the efficacy of various triazole derivatives against different cancer cell lines. The results indicated that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide showed promising results by significantly reducing cell viability in vitro .
  • Case Study on Inflammation
    • Another study explored the anti-inflammatory potential of triazole-containing compounds in animal models of arthritis. The findings revealed that these compounds could reduce inflammation markers and improve symptoms associated with inflammatory diseases .

Comparison with Similar Compounds

2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

  • Core : Triazolo[4,3-b]pyridazine with a 3-fluorophenyl substituent at position 3.
  • Linker : Sulfanyl (-S-) group at position 4.
  • Acetamide : Substituted with a 3-trifluoromethylphenyl group.
  • Key Differences: The sulfanyl linker may improve metabolic stability compared to the methylene bridge in the target compound.

2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

  • Core : Triazolo[4,3-b]pyridazine with a 4-methylphenyl substituent.
  • Linker : Sulfanyl group.
  • Acetamide : Unsubstituted.

Pyridazine Derivatives

6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine

  • Core : Pyridazine without a fused triazole ring.
  • Substituents : Chloro at position 6 and methoxy-phenylamine at position 3.
  • Key Differences : The lack of a triazole ring diminishes heterocyclic complexity, likely reducing target selectivity compared to the triazolopyridazine-based compound .

Acetamide Derivatives with Benzothiazole Cores

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

  • Core : Benzothiazole instead of triazolopyridazine.
  • Substituents : Trifluoromethyl group on benzothiazole and methoxyphenyl on acetamide.
  • Key Differences : The benzothiazole core may confer different binding kinetics due to its planar structure and sulfur atom, which could alter interactions with enzymatic active sites .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Potential Pharmacological Impact Reference
Target Compound Triazolo[4,3-b]pyridazine 2-chloro-6-fluorophenyl, 6-methoxy Enhanced lipophilicity and target engagement -
2-{[3-(3-Fluorophenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(CF3)Ph]acetamide Triazolo[4,3-b]pyridazine 3-fluorophenyl, sulfanyl linker, 3-CF3-phenyl Improved metabolic stability, higher lipophilicity
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Pyridazine Chloro, 2-methoxyphenylamine Reduced target selectivity
N-(6-CF3-benzothiazole-2-yl)-2-(3-MeO-phenyl)acetamide Benzothiazole Trifluoromethyl, 3-methoxyphenyl Altered binding kinetics due to planar core

Research Findings and Implications

  • Triazolopyridazine vs. Benzothiazole Cores : Triazolopyridazine derivatives generally exhibit higher binding specificity to kinases compared to benzothiazoles, attributed to the fused triazole ring’s ability to mimic adenine in ATP-binding pockets .
  • Substituent Effects :
    • Halogenation (Cl/F) : Increases electronegativity and enhances interactions with hydrophobic pockets.
    • Methoxy Groups : Improve solubility but may reduce membrane permeability .
    • Sulfanyl Linkers : Enhance metabolic stability over methylene bridges but could introduce steric hindrance .

Q & A

Q. What are the recommended synthetic routes for 2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide?

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6 of pyridazine, chloro-fluorophenyl signals) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄ClFN₅O₂: 382.08) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the triazolo-pyridazine core .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles .
  • Ventilation : Use fume hoods to minimize inhalation risks (no acute toxicity data, but structural analogs require caution) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for nitro reduction steps to improve efficiency vs. traditional Fe/HCl .
  • Microwave-Assisted Synthesis : Reduce cyclization time (e.g., 30 mins at 120°C vs. 6 hrs reflux) for the triazolo-pyridazine core .
  • Purification : Use preparative HPLC with C18 columns to isolate high-purity fractions (>98%) .

Table 2: Optimization Strategies

ParameterImprovementYield IncreaseReference
CatalystPd/C (H₂ atmosphere)90–95%
CyclizationMicrowave, 120°C85% (vs. 70%)

Q. How do structural modifications (e.g., methoxy position) affect bioactivity?

Methodological Answer:

  • Methoxy Group : Positional isomerism (e.g., 6-methoxy vs. 7-methoxy) impacts solubility and target binding. For example, 6-methoxy enhances π-stacking in kinase inhibitors .
  • Chloro-Fluorophenyl Group : Fluorine at C6 increases metabolic stability vs. chlorine alone .
  • Triazolo Core : Substitution at N3 (methyl vs. benzyl) modulates selectivity in enzyme assays .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate .
  • Meta-Analysis : Compare IC₅₀ values across studies with similar cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Computational Modeling : Perform molecular docking to validate binding poses against crystal structures of target proteins (e.g., EGFR, PDGFR) .

Data Contradiction Analysis

Example Contradiction : Variability in reported IC₅₀ values for kinase inhibition.

  • Root Cause : Differences in assay conditions (e.g., ATP concentration, incubation time).
  • Resolution : Normalize data to ATP Km values and use time-resolved assays .

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